molecular formula C13H10F3N3 B3134217 N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide CAS No. 400077-99-8

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B3134217
CAS No.: 400077-99-8
M. Wt: 265.23 g/mol
InChI Key: JHDUJTPWTQWWLF-UHFFFAOYSA-N
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Description

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide is a compound that features a pyridine ring and a trifluoromethyl group attached to a benzenecarboximidamide structure

Preparation Methods

The synthesis of N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-(trifluoromethyl)benzenecarboximidamide with a pyridine derivative under specific conditions. One common method includes the use of transition metal catalysts to facilitate the coupling reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions can include various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridine ring can facilitate interactions with specific biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:

    N-(3-pyridinyl)-3-(trifluoromethyl)benzamide: This compound lacks the carboximidamide group but shares the pyridine and trifluoromethyl moieties.

    3-(trifluoromethyl)benzenecarboximidamide: This compound lacks the pyridine ring but retains the trifluoromethyl and carboximidamide groups.

The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N'-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)10-4-1-3-9(7-10)12(17)19-11-5-2-6-18-8-11/h1-8H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUJTPWTQWWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide
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Reactant of Route 6
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

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